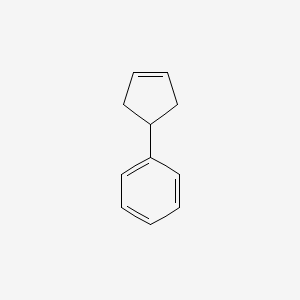

4-Phenylcyclopentene

Description

Historical Context and Evolution of Cyclic Alkene Chemistry and Phenyl Substitution

The development of synthetic methods for cyclic alkenes has been a cornerstone of organic chemistry for over a century. Early and pivotal among these methods is the Diels-Alder reaction, a cycloaddition that combines a diene and an alkene to form a cyclohexene (B86901) ring, which laid the conceptual groundwork for constructing cyclic systems with predictable stereochemistry. sci-hub.se Concurrently, intramolecular cyclization reactions and rearrangements, such as the thermal isomerization of vinylcyclopropane (B126155) to cyclopentene (B43876), provided alternative pathways to five-membered rings. nsf.gov One of the early reported preparations of 4-phenylcyclopentene involved this very type of transformation, where the gas-phase thermolysis of 2-phenylvinylcyclopropane at high temperatures cleanly yielded the this compound isomer. nsf.gov

The introduction of transition metal catalysis revolutionized the synthesis of complex molecules, including cyclic alkenes. The development of alkene metathesis, recognized with the 2005 Nobel Prize in Chemistry awarded to Chauvin, Grubbs, and Schrock, provided an exceptionally powerful tool for forming carbon-carbon double bonds. nih.govnobelprize.org Ring-closing metathesis (RCM), in particular, offered a new and highly efficient strategy for cyclization to form compounds like cyclopentene from linear diene precursors. nih.govacs.org This was a significant leap from earlier methods, which often required harsh conditions. The evolution of organometallic catalysts, from early systems to the well-defined Schrock and Grubbs catalysts, expanded the tolerance of these reactions to various functional groups, facilitating the synthesis of more complex and substituted cycloalkenes. nih.govnobelprize.org

The strategic placement of a phenyl group on a cyclic alkene framework has also been a subject of sustained interest. The phenyl substituent profoundly influences the molecule's reactivity, directing the outcomes of reactions such as hydroboration and catalytic hydrogenation. thieme-connect.comdrhazhan.com Early studies on the hydroboration of phenyl-substituted alkenes like styrene (B11656) demonstrated that the phenyl group exerts a significant directive effect, influencing the regioselectivity of the boron addition. thieme-connect.com Similarly, early syntheses of this compound were achieved through the palladium acetate-catalyzed reaction between cyclopentene and benzene (B151609), showcasing the utility of metal catalysis in directly arylating cyclic scaffolds. nsf.gov The hydroboration of 1-phenylcyclopentene, for instance, yields trans-2-phenylcyclopentanol, demonstrating diastereoselective addition to the double bond. msu.edu This historical progression, from thermal rearrangements to sophisticated catalytic methods, has made phenyl-substituted cycloalkenes like this compound increasingly accessible for contemporary research.

Contemporary Research Significance of this compound as a Synthetic Target and Precursor

In modern chemical research, this compound has emerged as a key monomer and synthetic precursor, primarily in the fields of polymer and materials science. Its significance stems from its use in Ring-Opening Metathesis Polymerization (ROMP) to create precisely structured polymers that are otherwise difficult to access. nih.govacs.org

The ROMP of this compound produces poly(this compound) (P4PCP), a polymer with a phenyl group positioned at exactly every fifth carbon along a polyethylene-like backbone. nih.govacs.org Subsequent catalytic hydrogenation of the polymer backbone saturates the double bonds, yielding a precision ethylene-styrene copolymer (H2-P4PCP). nih.govamazonaws.com This material possesses a perfectly alternating trimethylene-styrene sequence, a microstructure that cannot be achieved through traditional molecular catalyst copolymerization strategies. nih.gov These polymers are investigated as specialty materials; for example, P4PCP and H2-P4PCP are amorphous, rubbery materials with a glass transition temperature around 17 °C, making them of interest for applications such as sound and vibration dampening. acs.orgresearcher.life

Furthermore, the phenyl group serves as a chemical handle for post-polymerization modification. By sulfonating the phenyl rings on the hydrogenated polymer, researchers have created novel single-ion conducting polymer electrolytes. nsf.govkennemurgroup.com These precision polyelectrolytes, when blended with poly(ethylene oxide), are being explored for use in next-generation lithium batteries, demonstrating the potential to improve ion transport and stability. nsf.govresearchgate.net In a related application, these sulfonated materials have been shown to self-assemble into percolated network structures that, upon hydration, conduct protons more effectively than Nafion-117, the benchmark material for proton-exchange membranes in fuel cells. kennemurgroup.com

Beyond polymer science, this compound continues to be a target for the development of new synthetic methodologies. Efficient routes to 4-arylcyclopentenes have been established using a sequence of diallylation of aryl aldehydes followed by ring-closing metathesis (RCM) with a Grubbs catalyst. researchgate.net The molecule also serves as a model substrate for studying the stereoselectivity of various chemical transformations, including catalytic hydrogenation, which typically yields cis-phenylcyclopentane with high stereoselectivity. drhazhan.com

Table 1: Synthesis of 4-Arylcyclopentenes via Diallylation and Ring-Closing Metathesis researchgate.netThis table summarizes the two-step yield for the synthesis of various 4-arylcyclopentenes starting from the corresponding aryl aldehyde. The process involves diallylation followed by ring-closing metathesis.

| Entry | Aryl Group (Ar) | Yield of Diene Intermediate (%) | Yield of 4-Arylcyclopentene (%) |

| a | Phenyl | 74 | 80 |

| b | 4-Methylphenyl | 85 | 88 |

| c | 4-Methoxyphenyl | 85 | 85 |

| d | 4-Chlorophenyl | 95 | 93 |

| e | 4-Fluorophenyl | 85 | 92 |

| f | 2-Chlorophenyl | 88 | 74 |

| g | 2-Naphthyl | 75 | 89 |

| h | 2-Thienyl | 35 | 75 |

| i | 3-Pyridyl | 76 | 80 |

Table 2: Ring-Opening Metathesis Polymerization (ROMP) of this compound nih.govresearchgate.netThis table presents the results from a representative polymerization of this compound (4PCP) to poly(this compound) (P4PCP) under specific catalytic conditions.

| Catalyst | Reaction Temperature (°C) | Conversion (%) | Number Average Molar Mass (Mn, kg/mol ) | Dispersity (Đ) |

| Hoveyda-Grubbs 2nd Gen. | -15 | 81 | 151 | 1.77 |

Scope and Research Objectives within the Phenylcyclopentene Framework

Research involving this compound and its derivatives is driven by several key objectives aimed at advancing materials science and synthetic chemistry. A primary goal is the creation of "precision polymers"—macromolecules with an exact and repeating sequence of functional groups. acs.org The ROMP of this compound is a model system for this objective, as it allows for the synthesis of polymers with a precisely spaced phenyl group, a level of control that is unattainable with conventional step-growth or chain-growth copolymerizations of ethylene (B1197577) and styrene. nih.gov

A major research thrust is the development of advanced functional materials for energy applications. The phenyl group on the poly(this compound) backbone is not merely a structural component but a versatile platform for chemical modification. nsf.govkennemurgroup.com Scientists are exploring how to leverage this feature to create next-generation materials. Key objectives include the design of safer and more efficient polymer electrolytes for lithium batteries by attaching anionic groups to the phenyl ring to create single-ion conductors. nsf.govresearchgate.net Another goal is the fabrication of high-performance proton-exchange membranes for fuel cells, where the sulfonated phenyl groups can form continuous, percolated networks for efficient proton transport. kennemurgroup.com

Additionally, the study of this compound addresses fundamental questions in polymer chemistry. Because cyclopentene has relatively low ring strain, its polymerization is sensitive to thermodynamic parameters like temperature and monomer concentration. researchgate.net Research into the polymerization of substituted derivatives like this compound aims to better understand the thermodynamic and kinetic landscape of ROMP for low-strain monomers. This knowledge is crucial for designing recyclable polymers, where the polymerization can be reversed to recover the monomer under specific conditions, contributing to a circular polymer economy.

Finally, this compound remains a valuable molecule for expanding the toolkit of synthetic organic chemistry. Research continues to focus on developing novel, efficient, and stereoselective methods for its synthesis and for its transformation into other valuable cyclopentane-based structures. sci-hub.seresearchgate.net These efforts aim to provide chemists with broader access to this and related scaffolds for use in natural product synthesis and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

cyclopent-3-en-1-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-7,11H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURGUZSYYMQRPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Advances in the Synthesis of 4 Phenylcyclopentene and Its Analogues

Strategic Approaches to Cyclopentene (B43876) Ring Formation with Phenyl Substitution

The construction of the phenyl-substituted cyclopentene ring is a central challenge that has been addressed through various innovative synthetic strategies. These methods primarily involve the formation of the five-membered ring through cyclization, ring-closing metathesis, and transition metal-catalyzed reactions.

Cyclization Reactions in the Construction of the Phenylcyclopentene Core

A variety of cyclization reactions have been employed to create the core structure of phenylcyclopentene. One notable method is the Nazarov cyclization, a 4π-electrocyclization of divinyl ketones that forms cyclopentenone products. rsc.org This reaction is typically initiated by a proton or Lewis acid. rsc.org Another approach involves the thermal isomerization of trans-1-ethenyl-2-phenylcyclopropane, which yields 4-phenylcyclopentene. acs.org

Additionally, tandem reactions that combine different processes in one pot have proven effective. For instance, a sequence involving hydrozirconation followed by a Lewis acid-mediated cyclization has been used to produce trans-2-substituted cyclopentylamines, which are valuable synthetic intermediates. nih.gov Radical cyclization reactions have also been explored, although in some cases they may result in lower yields. colab.ws These diverse cyclization strategies offer multiple pathways to the phenylcyclopentene scaffold, each with its own advantages and substrate scope.

Ring-Closing Metathesis (RCM) as a Pathway to this compound

Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for synthesizing unsaturated rings, including this compound. google.comwikipedia.org This reaction involves the intramolecular metathesis of a diene, typically with terminal alkenes, to form a cycloalkene and a volatile byproduct like ethylene (B1197577), which drives the reaction to completion. google.comwikipedia.orgorganic-chemistry.org

A common precursor for the synthesis of this compound via RCM is 4-phenyl-1,6-heptadiene. google.comresearchgate.net The RCM of this diene is often catalyzed by ruthenium-based catalysts, such as the Grubbs first-generation catalyst. google.com The reaction is typically carried out in a solvent like anhydrous dichloromethane (B109758) under an inert atmosphere to promote the removal of ethylene. google.com This method has been shown to produce this compound in high yields. google.com The versatility and functional group tolerance of modern RCM catalysts have made this a preferred strategy for accessing a wide range of cyclic and polycyclic structures. wikipedia.orgorganic-chemistry.org

Table 1: Synthesis of 4-Arylcyclopentenes via Sequential Diallylation and RCM

| Entry | Aryl Aldehyde | Yield of Diene (%) | Yield of Cyclopentene (%) |

|---|---|---|---|

| a | Benzaldehyde | 74 | 80 |

| b | 4-Methoxybenzaldehyde | 85 | 88 |

| c | 4-Chlorobenzaldehyde | 85 | 85 |

| d | 4-(Trifluoromethyl)benzaldehyde | 95 | 93 |

| e | 4-Methylbenzaldehyde | 85 | 92 |

| f | 1-Naphthaldehyde | 88 | 74 |

| g | 2-Naphthaldehyde | 75 | 89 |

| h | 4-Bromobenzaldehyde | 35 | 75 |

| i | 3,4-Dimethoxybenzaldehyde | 76 | 80 |

This table is adapted from research describing the synthesis of various 4-arylcyclopentenes, highlighting the yields for the precursor diene and the final cyclopentene product. researchgate.net

Transition Metal-Catalyzed Coupling Reactions in Phenylcyclopentene Synthesis

Transition metal-catalyzed reactions are indispensable in modern organic synthesis, and the formation of phenylcyclopentenes is no exception. sioc-journal.cnbeilstein-journals.orgacs.org Palladium-catalyzed annulation reactions, for instance, have been developed for the diastereoselective synthesis of substituted cyclopentenes. organic-chemistry.orgnih.gov These reactions can involve the coupling of conjugate acceptors and allenyl boronic esters to generate cyclopentenes in high yields. organic-chemistry.org The mechanism is thought to proceed through a propargylpalladium complex. organic-chemistry.orgnih.gov

Rhodium-catalyzed arylative and alkenylative cyclizations of 1,5-enynes with organoboronic acids also provide an efficient route to 1-substituted cyclopentenes. sioc.ac.cn This method is notable for its mild reaction conditions and its tolerance of a wide variety of aryl- and alkenylboronic acids. sioc.ac.cn The scope of these transition metal-catalyzed methods is continually expanding, offering increasingly sophisticated ways to construct the phenylcyclopentene ring system with high levels of control. sioc-journal.cn

Precursor Design and Pre-functionalization Strategies (e.g., from 4-phenyl-1,6-heptadiene)

The successful synthesis of this compound often relies on the careful design and preparation of suitable acyclic precursors. A key example is the synthesis of 4-phenyl-1,6-heptadiene, a common starting material for RCM. google.comresearchgate.net

Stereochemical Control in Phenylcyclopentene Synthesis

Achieving stereochemical control is a critical aspect of synthesizing complex molecules, and the preparation of substituted this compound analogues is no exception. researchgate.netlibguides.com Research has focused on developing both diastereoselective and enantioselective methods to control the spatial arrangement of substituents on the cyclopentene ring.

Diastereoselective Synthesis of this compound Structures

Significant progress has been made in the diastereoselective synthesis of substituted cyclopentenes. organic-chemistry.orgnih.gov Palladium-catalyzed annulation reactions have been shown to produce substituted cyclopentenes as single diastereomers in many cases. organic-chemistry.org The choice of ligand is often crucial for achieving high diastereoselectivity. organic-chemistry.org

Another powerful strategy is the tandem hydrozirconation/Lewis acid-mediated cyclization of butenyl oxazolidines, which provides highly diastereoselective access to trans-2-substituted cyclopentylamines. nih.gov These amines can then serve as versatile intermediates for further synthetic transformations. Additionally, cascade reactions, such as a Michael/aldol/rearrangement sequence between phenacylmalononitriles and maleimides, can lead to highly functionalized and diastereomerically pure bicyclic cyclopentenes. rsc.org These methods demonstrate the power of modern synthetic techniques to construct complex, stereodefined cyclopentene structures.

Enantioselective Methodologies for Chiral this compound Scaffolds

The synthesis of chiral molecules, or enantioselective synthesis, is a critical field in organic chemistry, as the three-dimensional structure of a molecule can dictate its biological activity and physical properties. springernature.com For scaffolds like this compound, which possesses chirality, the development of methods to selectively produce one enantiomer over the other is of significant interest. springernature.comresearchgate.net These methods often rely on the use of chiral catalysts, reagents, or auxiliaries to influence the stereochemical outcome of a reaction. youtube.com

A key strategy for creating chiral centers is through asymmetric catalysis, where a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product. youtube.comnih.gov Chiral phosphoric acids, for instance, are highly effective organocatalysts for a wide range of enantioselective transformations, facilitating the construction of various axially chiral compounds. beilstein-journals.org While direct asymmetric synthesis of this compound is a specialized area, principles from related transformations can be applied. For example, the hydroboration of the related compound 1-phenylcyclopentene, followed by oxidation, creates two new stereogenic centers, yielding trans-2-phenylcyclopentanol. msu.edu By using a chiral borane (B79455) reagent, this reaction can be guided to produce one enantiomer in excess, a process known as asymmetric induction. msu.edu

Another approach involves the use of planar-chiral metal complexes as mediators in asymmetric organic reactions. acs.org These complexes derive their chirality from the coordination of a prochiral ligand, such as an unsymmetrically substituted cyclopentadienyl, to a metal center. acs.org Such catalysts have been successfully employed in reactions like enantioselective hydrogenation and cycloadditions. researchgate.netrsc.org For instance, chiral phosphine (B1218219) ligands combined with metals like rhodium or palladium have been used in asymmetric hydrosilylation and Heck reactions, achieving high enantioselectivities. researchgate.net

The thermal isomerization of trans-1-ethenyl-2-phenylcyclopropane represents a more complex pathway to this compound, proceeding through four distinct stereochemical paths. acs.org Understanding the relative contributions of these paths is essential for controlling the stereochemistry of the final product. acs.org Additionally, chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemistry of a reaction, offer another established method. acs.org For example, chiral cyclopentadienes have been synthesized by reacting 1-ethoxycarbonyl-2-methyl-4-phenyl-1,3-cyclopentadiene with chiral alcohols like menthol. acs.org

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgjournaljabb.com The application of its twelve principles to the synthesis of this compound aims to improve sustainability by enhancing efficiency, using safer materials, and minimizing waste. dokumen.pubwiserpub.com

A core principle of green chemistry is atom economy , which seeks to maximize the incorporation of all materials from the reactants into the final product. rsc.orgdokumen.pub A notable example relevant to phenylcyclopentene is the thermal rearrangement of 1-phenyl-2-vinylcyclopropane. This reaction converts the starting material into phenylcyclopentene with a theoretical 100% atom economy, as all atoms of the reactant are incorporated into the desired product, generating no byproducts. rsc.orgdokumen.pub

The use of catalysis over stoichiometric reagents is another fundamental tenet. wiserpub.comlongdom.org Catalysts, used in small amounts, can facilitate reactions with high efficiency and be recycled, reducing waste. nih.gov The synthesis of this compound often employs ring-closing metathesis (RCM), a powerful reaction that utilizes ruthenium-based catalysts like the Grubbs catalyst. researchgate.netgoogle.com Olefin metathesis is considered a green reaction as it often proceeds under mild conditions and can replace less efficient methods that generate significant waste, such as the Wittig reaction which produces triphenylphosphine (B44618) oxide as a byproduct. dokumen.pub

Safer solvents and reaction conditions are also paramount. rsc.org Research into the synthesis of this compound and its precursors has explored various solvents. While chlorinated solvents like dichloromethane (CH2Cl2) are common, the principles of green chemistry encourage the search for more benign alternatives. google.com Furthermore, conducting reactions at ambient temperature and pressure, when possible, reduces the energy requirements and environmental impact of the process. rsc.org

The choice of feedstocks is also crucial. Green chemistry advocates for the use of renewable rather than depleting raw materials. rsc.orglongdom.org While the synthesis of this compound typically starts from petroleum-derived chemicals like benzaldehyde, future innovations could focus on sourcing these precursors from biomass. longdom.orggoogle.com

Comparative Analysis of Synthetic Efficiencies and Yields across Methodologies

The efficiency and yield of a synthetic route are critical metrics for evaluating its practicality and economic viability. Different methodologies for synthesizing this compound and its analogues exhibit a range of efficiencies.

A study on the synthesis of various 4-arylcyclopentenes via diallylation of aryl aldehydes followed by RCM provides further insight into the yields of this approach. The yields for both the intermediate diene and the final cyclopentene product vary depending on the specific aryl aldehyde used.

Another approach is the thermal isomerization of vinylcyclopropanes. The rearrangement of trans-1-ethenyl-2-phenylcyclopropane at high temperatures (216.4 °C) produces this compound. acs.org While this method can be highly atom-economical, the yields and stereoselectivity can be complex to control, and the high energy requirement is a significant consideration. acs.orgrsc.org

The efficiency of these methods can be compared based not only on yield but also on factors like the number of steps, reaction conditions, cost and toxicity of reagents and catalysts, and the ease of purification. While the RCM approach provides reliable yields for a range of substrates, the cost of ruthenium catalysts and the need for careful purification are important factors. researchgate.netacs.org

Reaction Pathways and Transformation Mechanisms of 4 Phenylcyclopentene

Reactivity of the Cyclopentene (B43876) Moiety and Phenyl Substituent

The chemical behavior of 4-phenylcyclopentene is dominated by the interplay between the reactive alkene double bond of the cyclopentene ring and the electronic influence of the adjacent phenyl substituent.

Electrophilic and Nucleophilic Addition Reactions to the Alkene Double Bond

The carbon-carbon double bond in this compound is an area of high electron density, making it susceptible to attack by electrophiles. physicsandmathstutor.comthieme-connect.de Electrophilic addition reactions proceed via a two-step mechanism. libretexts.orgyoutube.com In the initial step, the π electrons of the alkene attack an electrophile (E+), leading to the formation of a carbocation intermediate. libretexts.org The subsequent step involves the attack of a nucleophile (Nu-) on the carbocation to yield the final addition product.

The regioselectivity of these additions is governed by Markovnikov's rule, which dictates that the electrophile adds to the carbon atom of the double bond that results in the formation of the more stable carbocation. lasalle.edu In the case of this compound, protonation can lead to two possible carbocations. The formation of the carbocation at the C1 position is favored due to the stabilizing effect of the adjacent phenyl group, which can delocalize the positive charge through resonance. This directs the nucleophile to attack at this position.

A typical electrophilic addition is the reaction with hydrogen halides (HX). The π bond attacks the hydrogen atom of HX, forming a C-H bond and a halide anion. libretexts.org This results in a carbocation intermediate that is subsequently attacked by the halide ion. libretexts.org Similarly, halogenation with agents like bromine (Br₂) proceeds through a cyclic bromonium ion intermediate, which is then opened by a bromide ion in an anti-addition fashion. lasalle.edu

Direct nucleophilic addition to an unactivated alkene double bond is generally unfavorable due to the electron-rich nature of the π system, which repels nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups on the alkene, which is not the case for this compound. Instead, nucleophilic attack is more characteristic of substitution reactions at vinylic or allylic positions under specific conditions. brainly.comyoutube.com

Functionalization at Allylic and Vinylic Positions

Functionalization can also occur at positions adjacent to the double bond (allylic) or at the double bond carbons themselves (vinylic).

Allylic functionalization involves the reaction at the carbon atom adjacent to the double bond. A key example is allylic oxidation, which can introduce an oxygen-containing functional group at this position. Reagents like selenium dioxide (SeO₂) are known to perform allylic oxidation on olefins to produce allylic alcohols. wikipedia.org Catalytic methods, such as the Kharasch-Sosnovsky reaction, utilize a copper catalyst and a perester oxidant to form allylic esters. nih.gov Another effective method involves dirhodium(II) caprolactamate, which catalyzes the allylic oxidation of olefins using tert-butyl hydroperoxide as the oxidant, yielding enones with high selectivity. organic-chemistry.org Electrochemical methods using mediators like N-Hydroxytetrachlorophthalimide (TCNHPI) have also been developed for allylic C-H oxidation.

Vinylic functionalization , or substitution at one of the carbons of the C=C double bond, is less common for simple alkenes because of the high strength of the sp² C-H bond and the instability of the resulting vinylic carbocation. brainly.comyoutube.com Such substitutions often require highly reactive electrophiles or proceed through more complex mechanisms like addition-elimination, particularly when a suitable leaving group is present on the double bond. organic-chemistry.org For this compound, direct vinylic substitution is not a typical pathway under standard conditions.

Pericyclic Reactions Involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. This compound can participate in several types of pericyclic reactions, most notably cycloadditions.

Diels-Alder Cycloaddition Reactions (as a dienophile or product)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and an alkene, referred to as the dienophile, to form a six-membered ring. masterorganicchemistry.comtotal-synthesis.comlibretexts.org In this context, the double bond of this compound allows it to act as a dienophile. masterorganicchemistry.com The reactivity in a Diels-Alder reaction is enhanced when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.comlibretexts.org While the phenyl group is not strongly electron-withdrawing, this compound can still react with electron-rich dienes to form polycyclic structures.

The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org For example, a cis-substituted dienophile will result in a cis-substituted cyclohexene (B86901) ring in the product. libretexts.org

4-Arylcyclopentenes can also be synthesized via ring-closing metathesis from precursors made through diallylation of aryl aldehydes, demonstrating an alternative route to this class of compounds. tandfonline.comresearchgate.net Furthermore, intramolecular Diels-Alder reactions of complex molecules containing both a diene and a dienophile moiety can lead to the formation of structures incorporating a cyclopentene ring. beilstein-journals.orgresearchgate.net

Catalytic Transformations of this compound

Catalytic processes offer efficient and selective routes for transforming this compound. These include hydrogenation, epoxidation, and metathesis reactions.

Catalytic hydrogenation of the alkene double bond is a common transformation. This reaction typically involves the use of hydrogen gas (H₂) and a heterogeneous metal catalyst such as platinum, palladium, or nickel. lasalle.edu The process results in the syn-addition of two hydrogen atoms across the double bond, converting this compound into phenylcyclopentane. Asymmetric hydrogenation, using chiral catalysts, can produce a single enantiomer of the product, a technique of significant importance in synthesizing chiral molecules. wikipedia.orgnih.govnih.govajchem-b.com

Catalytic epoxidation introduces an oxygen atom across the double bond to form an epoxide. This can be achieved using various oxidants and catalysts. Peracids are common stoichiometric reagents, while catalytic systems often employ metal complexes (e.g., based on ruthenium, manganese, or chromium) in combination with a terminal oxidant like hydrogen peroxide or tert-butyl hydroperoxide. amazonaws.compitt.eduresearchgate.netmdpi.com The Shi epoxidation, for instance, uses a fructose-derived ketone as a catalyst with Oxone as the oxidant. harvard.edu

Ring-opening metathesis polymerization (ROMP) is a significant catalytic transformation for cyclic olefins. Research has shown that this compound can undergo ROMP using a Hoveyda-Grubbs second-generation catalyst. mytutor.co.uk This polymerization has a negative enthalpy and entropy, favoring high molar mass and conversion at lower temperatures. mytutor.co.uk For instance, polymerization at -15 °C can yield poly(this compound) with high conversion. mytutor.co.uk The resulting polymer can be subsequently hydrogenated to produce a precision ethylene-styrene copolymer. mytutor.co.uk

Conversely, ring-closing metathesis (RCM) is a powerful method for synthesizing cyclic alkenes, including 4-arylcyclopentenes, from acyclic diene precursors. tandfonline.comresearchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org

Table 1: Research Findings on Catalytic Transformations of this compound

| Transformation | Catalyst System | Product(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Ring-Opening Metathesis Polymerization (ROMP) | Hoveyda-Grubbs 2nd Gen. | Poly(this compound) | Polymerization is thermodynamically favored at lower temperatures, yielding high molar mass polymer. | mytutor.co.uk |

| Catalytic Hydrogenation of Polymer | Heterogeneous Catalysis | Precision Ethylene-Styrene Copolymer | Quantitative hydrogenation of the polymer backbone is achievable. | mytutor.co.uk |

| Ring-Closing Metathesis (RCM) Synthesis | Ruthenium-based catalysts (e.g., Grubbs') | 4-Arylcyclopentenes | Efficient synthesis from diallylated aryl aldehydes. | tandfonline.comresearchgate.netwikipedia.org |

| Catalytic Hydrogenation | Pt, Pd, Ni | Phenylcyclopentane | Standard reduction of the alkene to an alkane. | lasalle.edu |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Chiral Phenylcyclopentane | Enables synthesis of specific enantiomers. | wikipedia.orgajchem-b.com |

| Catalytic Epoxidation | Metal complexes (Mn, Ru) + Oxidant | This compound oxide | Formation of an epoxide ring. | amazonaws.compitt.edu |

Ring-Opening Metathesis Polymerization (ROMP) of this compound

Ring-Opening Metathesis Polymerization (ROMP) is a significant polymerization method for cyclic olefins, and the study of this compound (4PCP) has revealed unique characteristics. researchgate.netnih.gov Thermodynamic analysis of the ROMP of 4PCP indicates that the polymerization enthalpy and entropy are conducive to achieving high molar mass and high conversion rates at lower temperatures. researchgate.netnih.gov

A notable example involves the neat polymerization of 4PCP using a Hoveyda-Grubbs second-generation catalyst. researchgate.netnih.gov At a temperature of -15 °C, this reaction achieved an 81% conversion to poly(this compound) (P4PCP), resulting in a polymer with a number average molar mass of 151 kg mol⁻¹ and a dispersity of 1.77. researchgate.netnih.gov This demonstrates the feasibility of producing high molecular weight polymers from 4PCP under specific catalytic conditions. The resulting P4PCP is an amorphous, rubbery material with a glass transition temperature (Tg) of approximately 17 ± 2 °C. nih.govacs.org

The structure of P4PCP is that of a precision styrenic rubber, which, upon hydrogenation, yields a material analogous to an ethylene-styrene (ES) copolymer. acs.org This polymer features a phenyl branch at every fifth carbon atom along the polyethylene-like backbone. nih.govdigitellinc.com

Table 1: ROMP of this compound - Catalyst and Conditions

| Catalyst | Temperature (°C) | Conversion (%) | Mn ( kg/mol ) | Dispersity (Đ) |

|---|---|---|---|---|

| Hoveyda-Grubbs 2nd Gen | -15 | 81 | 151 | 1.77 |

This table summarizes the results from the neat polymerization of this compound. Data sourced from multiple studies. researchgate.netnih.gov

The success of ROMP in polymerizing 4PCP is attributed to the high functional group tolerance of metathesis catalysts. researchgate.net Various ruthenium-based catalysts, such as those developed by Grubbs, are commonly employed for these reactions. google.comnumberanalytics.com The mechanism involves the coordination of the cyclic olefin to the metal catalyst, forming a metallacyclobutane intermediate that then undergoes ring-opening to propagate the polymer chain. numberanalytics.com

Hydrogenation and Dehydrogenation Studies of this compound and its Polymers

The hydrogenation of both this compound and its polymer, poly(this compound) (P4PCP), has been a subject of study to modify their properties and create novel materials. nih.govgoogle.com

Quantitative homogeneous hydrogenation of P4PCP results in a precision ethylene-styrene (ES) copolymer, denoted as H₂-P4PCP. nih.govresearchgate.net In this hydrogenated polymer, a phenyl branch is precisely located at every fifth carbon along the backbone, creating a perfectly alternating trimethylene-styrene sequence. nih.govresearchgate.net This specific structure, with a styrene (B11656) content of 71.2% w/w, is not achievable through conventional molecular catalyst copolymerization methods. nih.govresearchgate.net The hydrogenation process can be carried out under mild conditions, for example, using p-toluenesulfonylhydrazide as the hydrogenating agent, which can achieve at least 99% hydrogenation of the unsaturated bonds in the polymer backbone. google.com

Both the original polymer (P4PCP) and its hydrogenated form (H₂-P4PCP) are amorphous materials and exhibit very similar glass transition temperatures (Tg) of around 17 ± 2 °C. nih.govacs.org This is a significant decrease from the Tg of polystyrene (around 100 °C), which has a phenyl branch at every second carbon. google.com This reduction in Tg is attributed to the increased spacing of the phenyl branches along the polymer chain. google.com

Studies on the hydrogenation of pentaphenylcyclopentene, a related compound, have shown that the choice of catalyst can influence the reaction products. researchgate.net While specific catalysts for the direct hydrogenation of the monomer this compound are less detailed in the provided context, catalytic hydrogenation of alkenes is a general and well-established reaction, often employing catalysts like palladium on carbon (Pd/C). gla.ac.ukmasterorganicchemistry.com

Conversely, dehydrogenation reactions have also been explored, particularly in the context of creating more conjugated systems. Photochemical dehydrogenation of pentaphenylcyclopentene derivatives has been investigated, though these reactions are noted to be sensitive to the choice of oxidants and solvents. researchgate.net

Table 2: Properties of P4PCP and its Hydrogenated Analog

| Polymer | Glass Transition Temperature (Tg) | Styrene Content (w/w %) | Key Structural Feature |

|---|---|---|---|

| P4PCP | 17 ± 2 °C | N/A (unsaturated backbone) | Phenyl branch at every 5th carbon, unsaturated |

| H₂-P4PCP | 17 ± 2 °C | 71.2% | Phenyl branch at every 5th carbon, saturated |

This table compares the properties of poly(this compound) and its hydrogenated form. Data sourced from multiple studies. nih.govacs.orggoogle.com

Cross-Coupling Reactions at Phenyl and Cyclopentenyl Sites

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they can be applied to molecules like this compound at both the phenyl ring and the cyclopentenyl double bond.

The Heck reaction, a palladium-catalyzed coupling between an aryl or vinyl halide and an alkene, is a relevant transformation. organic-chemistry.orgmasterorganicchemistry.com In the context of this compound, this could involve either coupling an aryl halide to the cyclopentene double bond or using a halogenated derivative of the phenyl group in a coupling reaction with another alkene. The Heck reaction is known for its high trans selectivity. organic-chemistry.org The general mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst. youtube.com

The Suzuki reaction, another palladium-catalyzed process, couples an organoboron compound with an organohalide. masterorganicchemistry.comyoutube.com For this compound, a borylated version of the molecule could be coupled with an aryl or vinyl halide, or a halogenated derivative of this compound could be reacted with a boronic acid. ntu.edu.sg The Suzuki reaction is valued for its mild reaction conditions and tolerance of a wide variety of functional groups. rsc.org

While specific examples of Heck or Suzuki reactions directly on this compound are not extensively detailed in the provided search results, the principles of these reactions are broadly applicable. For instance, the asymmetric Heck reaction has been used to synthesize (S)-3-phenylcyclopentene, a closely related isomer. ntu.edu.sg This suggests the feasibility of applying similar strategies to the 4-phenyl isomer. The development of highly active, phosphine-free palladium catalysts has expanded the scope of these reactions, allowing them to proceed with high turnover numbers, even at room temperature for some Suzuki reactions. organic-chemistry.org

Oxidation and Reduction Chemistry of this compound Systems

The double bond in the cyclopentene ring of this compound is susceptible to various oxidation reactions.

Epoxidation is a common transformation of alkenes, yielding an epoxide. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). msu.eduyoutube.com The reaction is stereospecific, with the configuration of the substituents on the double bond being retained in the epoxide product. msu.edu The mechanism is a concerted process where the peroxy acid delivers an oxygen atom to the alkene. youtube.com

Dihydroxylation , the addition of two hydroxyl groups across the double bond, can be performed to give either syn or anti products.

Anti-dihydroxylation can be achieved via a two-step process: epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. chadsprep.comlibretexts.org The nucleophilic attack of water occurs from the side opposite to the epoxide ring, resulting in the anti addition of the hydroxyl groups. chadsprep.com

Syn-dihydroxylation is accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orgpearson.com These reagents form a cyclic intermediate with the alkene, which is then cleaved to yield the syn-diol. libretexts.org Due to the toxicity and expense of OsO₄, catalytic amounts are often used in conjunction with a stoichiometric co-oxidant. libretexts.org

Oxidative Cleavage of the double bond can also occur. A historical method for structure elucidation involved the oxidation of what was believed to be this compound with potassium permanganate, which cleaved the ring to yield β-phenylglutaric acid. tandfonline.com

Reduction of the double bond in this compound is a standard hydrogenation reaction. Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) is a common method for reducing alkenes to alkanes. masterorganicchemistry.comorganic-chemistry.org This reaction typically results in the syn-addition of hydrogen across the double bond. masterorganicchemistry.com

Rearrangement Reactions and Isomerization Pathways (e.g., vinylcyclopropane-to-cyclopentene rearrangement)

The vinylcyclopropane-to-cyclopentene rearrangement is a well-documented thermal isomerization process and a key pathway for the synthesis of cyclopentene derivatives, including this compound. tandfonline.comnih.govwikipedia.org This rearrangement involves a researchgate.netresearchgate.net-sigmatropic shift.

The reaction can proceed through a diradical mechanism, where homolytic cleavage of a cyclopropane (B1198618) bond forms a diradical intermediate that subsequently cyclizes to form the more stable cyclopentene ring. The presence of a phenyl substituent on the cyclopropane ring has a significant directing effect on the rearrangement. tandfonline.com For example, the gas-phase thermolysis of 2-phenylvinylcyclopropane at temperatures between 220–270°C yields this compound cleanly. tandfonline.com This high regioselectivity is a common feature in the isomerization of disubstituted vinylcyclopropanes bearing conjugating groups like phenyl.

Studies on the stereochemistry of the thermal isomerization of trans-1-ethenyl-2-phenylcyclopropane to this compound have shown that the reaction is complex, proceeding through multiple stereochemical paths. acs.orgacs.org The outcome is influenced by competing diradical transition states of similar energy rather than being strictly controlled by orbital symmetry. acs.orgacs.orgresearchgate.net

The reactivity in these rearrangements can be enhanced by substituents. Phenyl-substituted vinylcyclopropanes have been observed to rearrange more readily than their alkyl-substituted counterparts. nih.gov This rearrangement has proven to be a valuable method for synthesizing substituted cyclopentenes, which are key intermediates in the synthesis of various natural products. rsc.org

Electrochemical Functionalization of Phenylcyclopentene Scaffolds

Electrochemical methods offer an alternative to traditional chemical reagents for inducing oxidation and reduction reactions, enabling the functionalization of organic molecules like this compound.

Anodic oxidation involves the removal of electrons from a molecule at the anode of an electrochemical cell. nih.gov For a molecule like this compound, oxidation could potentially occur at either the phenyl ring or the cyclopentene double bond, depending on their respective oxidation potentials. The anodic oxidation of amides, for example, is known to proceed via the formation of a cation radical, which can then undergo further reactions like methoxylation when methanol (B129727) is used as the solvent. beilstein-journals.org While specific studies on the anodic oxidation of this compound are not detailed in the provided results, the principles can be inferred. The oxidation of phenol (B47542) derivatives, for instance, can generate a phenoxy radical that can isomerize and participate in coupling reactions. nih.gov It is plausible that the phenyl group of this compound could undergo similar transformations under electrochemical conditions.

The electrochemical oxidation of related aromatic systems, such as indole (B1671886) derivatives, has been used to achieve dehydrogenative cross-coupling reactions without the need for external chemical oxidants. nih.gov This approach can avoid issues like over-oxidation that can occur with strong chemical oxidants. nih.gov

The electrochemical behavior of a molecule is typically studied using techniques like cyclic voltammetry, which can determine its oxidation and reduction potentials. nih.govnsmsi.ir These studies reveal whether the electrochemical process is reversible or irreversible and whether it is controlled by diffusion or adsorption to the electrode surface. researchgate.net For instance, the anodic oxidation of some diphenyl ether derivatives has been shown to result in the formation of dimeric products. researchgate.net Such techniques could be applied to this compound to explore its electrochemical reactivity and develop methods for synthesizing new derivatives.

Computational and Spectroscopic Approaches in 4 Phenylcyclopentene Research

Advanced Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the identity, determining the structure, and assessing the purity of 4-Phenylcyclopentene. Each method offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds like this compound. longdom.org By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, it is possible to map out the molecule's carbon skeleton and the placement of protons. rsc.org

In ¹H NMR, the chemical shifts, signal multiplicity (splitting patterns), and integration values provide detailed information. The aromatic protons of the phenyl group typically appear in the downfield region (δ 7.0-7.5 ppm), while the protons on the cyclopentene (B43876) ring, including the olefinic protons, resonate at distinct chemical shifts. The coupling between adjacent protons (vicinal coupling) helps to establish the connectivity within the cyclopentene ring.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts differentiate between sp²-hybridized carbons (from the phenyl ring and the double bond) and sp³-hybridized carbons (from the saturated part of the cyclopentene ring). amazonaws.com

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful for establishing stereochemical relationships and confirming proton-proton connectivity. longdom.org COSY spectra show cross-peaks between protons that are coupled, providing unambiguous evidence of which protons are adjacent to one another, which is crucial for confirming the 4-position of the phenyl substituent on the cyclopentene ring. longdom.orgmdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Moiety

| Atom | Nucleus | Typical Chemical Shift (ppm) | Description |

|---|---|---|---|

| Aromatic Protons | ¹H | 7.20 - 7.40 | Signals corresponding to the protons on the phenyl ring. |

| Olefinic Protons | ¹H | ~5.80 | Protons attached to the carbon-carbon double bond in the cyclopentene ring. |

| Allylic/Aliphatic Protons | ¹H | 2.00 - 4.00 | Protons on the saturated carbons of the cyclopentene ring, including the proton at the phenyl-substituted carbon. |

| Aromatic Carbons | ¹³C | 125 - 145 | Signals for the six carbons of the phenyl group. |

| Olefinic Carbons | ¹³C | 128 - 135 | The two sp² carbons of the C=C double bond in the cyclopentene ring. |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the molecular formula of this compound. The compound has a molecular formula of C₁₁H₁₂ and a molecular weight of approximately 144.22 g/mol . guidechem.com In an electron ionization (EI) mass spectrum, this would correspond to a molecular ion peak (M⁺·) at a mass-to-charge ratio (m/z) of 144.

The fragmentation pattern observed in the mass spectrum provides structural clues. libretexts.org The energetic molecular ion can break apart into smaller, characteristic fragments. fiveable.meslideshare.net For this compound, common fragmentation pathways would include:

Loss of a hydrogen atom: leading to a peak at m/z 143.

Loss of ethylene (B1197577) (C₂H₄): via a retro-Diels-Alder reaction of the cyclopentene ring, a common pathway for cyclic alkenes.

Formation of a tropylium (B1234903) ion: A rearrangement common to benzyl-containing compounds can lead to a stable C₇H₇⁺ ion at m/z 91.

Loss of the cyclopentenyl group: leading to a phenyl cation (C₆H₅⁺) at m/z 77.

Analyzing these fragments helps to piece together the original structure, confirming the presence of both the phenyl and cyclopentene moieties. libretexts.org

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Formula |

|---|---|---|

| 144 | Molecular Ion | [C₁₁H₁₂]⁺· |

| 143 | Loss of H | [C₁₁H₁₁]⁺ |

| 115 | Loss of C₂H₅ | [C₉H₇]⁺ |

| 91 | Tropylium Ion | [C₇H₇]⁺ |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. edinst.comthermofisher.cn The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. pressbooks.pub

Key characteristic absorptions include:

C-H Stretching (sp²): Aromatic and vinyl C-H stretches typically appear above 3000 cm⁻¹, usually in the 3010-3100 cm⁻¹ region.

C-H Stretching (sp³): Aliphatic C-H stretches from the saturated portion of the cyclopentene ring appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range. docbrown.info

C=C Stretching (Aromatic): The phenyl group exhibits characteristic sharp peaks around 1600 cm⁻¹ and in the 1450-1500 cm⁻¹ range.

C=C Stretching (Alkene): The cyclopentene double bond shows a stretching vibration around 1640-1680 cm⁻¹. pressbooks.pub

C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring appear in the fingerprint region (690-900 cm⁻¹), which can help confirm the substitution pattern.

Raman spectroscopy is particularly sensitive to the non-polar C=C bonds of both the alkene and the aromatic ring, providing complementary information to the IR spectrum where these signals might be weaker. s-a-s.orgmt.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic/Vinyl C-H | Stretching | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium to Strong |

| Alkene C=C | Stretching | 1640 - 1680 | Medium, Variable |

| Aromatic C=C | Stretching | ~1600, 1450-1500 | Medium, Sharp |

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of an electron density map, from which the exact positions of each atom can be determined. nih.gov

If a suitable crystal of this compound were analyzed, X-ray crystallography would provide highly accurate data on bond lengths, bond angles, and dihedral (torsion) angles. rsc.org This would reveal the exact conformation of the cyclopentene ring (e.g., whether it adopts an envelope or twisted conformation) and the orientation of the phenyl group relative to the ring in the crystal lattice. While it is a powerful technique, its application is contingent on the ability to grow a high-quality single crystal of the compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Quantum Chemical Calculations and Theoretical Insights into this compound Reactivity

Computational methods, particularly those based on quantum mechanics, provide deep insights into the properties and reactivity of molecules that can be difficult to measure experimentally. scienceopen.comrsdjournal.org

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de DFT calculations can accurately predict various molecular properties of this compound, including its geometry, stability, and the distribution of electron density. aimspress.comaps.org

By solving approximations of the Schrödinger equation, DFT can determine the molecule's minimum energy conformation. scienceopen.com These calculations can corroborate experimental findings from techniques like X-ray crystallography and provide structural data when experimental analysis is not feasible.

Furthermore, DFT is used to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy and shape of these orbitals are crucial for understanding chemical reactivity. For this compound, the HOMO is likely localized on the electron-rich phenyl ring and the C=C double bond, indicating these are the probable sites for electrophilic attack. The LUMO distribution would indicate the likely sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity. mdpi.com DFT studies on related cyclopentene systems have been used to predict their potential for polymerization and chemical recycling by calculating properties like ring strain energy. digitellinc.com

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethylene |

| Acetone |

| Benzene |

Molecular Dynamics Simulations of this compound and its Derivatives

Molecular Dynamics (MD) simulations are powerful computational tools for understanding the physical basis of the structure and function of molecules by tracking the movement of individual atoms over time. researchgate.netnih.gov These simulations provide a dynamic perspective to static structural data, revealing how internal motions and conformational changes influence a molecule's behavior and function. researchgate.netnih.gov For molecules like this compound and its derivatives, MD simulations can elucidate conformational landscapes, stability, and the influence of the cellular-like environment on their structure. researchgate.net Software suites such as GROMACS, Desmond, and Amber are commonly used to perform these all-atom explicit solvent simulations, often under an NPT (isothermal-isobaric) ensemble to mimic laboratory conditions. nih.govmdpi.com

In a study on a related derivative, cis-1-methyl-2-phenylcyclopentane, molecular mechanics calculations (MM3 and MMP2) were employed to determine the preferred conformations of its isomers. cdnsciencepub.com Such calculations are fundamental to understanding the dynamic behavior that MD simulations would explore in greater detail. For each isomer, multiple energy minima were identified, revealing the most stable three-dimensional arrangements of the atoms. cdnsciencepub.com The stability and interconversion between these conformers are dictated by factors like the orientation of the phenyl and methyl groups relative to the cyclopentane (B165970) ring, which exists in an envelope conformation. cdnsciencepub.com

MD simulations build upon this by introducing temperature and time, allowing for the observation of transitions between these energy minima and the fluctuations around them. Key parameters analyzed in MD simulations include the Root-Mean-Square Deviation (RMSD), which measures the stability of the protein or molecule relative to its initial conformation, and the Radius of Gyration (Rg), which indicates its compactness. mdpi.com The Root-Mean-Square Fluctuation (RMSF) is another important metric that highlights the mobility of specific parts of the molecule. mdpi.com For a molecule like this compound, MD simulations could track the torsional angle of the phenyl group relative to the cyclopentene ring and the puckering of the five-membered ring itself, providing insights into its flexibility and how it might interact with other molecules or surfaces.

Table 1: Example Parameters for a Typical Molecular Dynamics Simulation This table illustrates common settings for an MD simulation, based on methodologies from related research.

| Parameter | Value/Setting | Purpose | Reference |

| Software | GROMACS, Desmond, Amber | Engine for running the simulation | nih.govmdpi.com |

| Force Field | AMBER, GAFF | Defines the potential energy of the system | mdpi.com |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant temperature and pressure | nih.gov |

| Temperature | 300 K | Simulates ambient laboratory conditions | nih.gov |

| Pressure | 1.01325 bar | Simulates ambient laboratory conditions | nih.gov |

| Simulation Time | 100 ns - 3 µs | Duration over which atomic motions are tracked | researchgate.netnih.gov |

| Solvent Model | TIP3P (Water) | Simulates an explicit aqueous environment | mdpi.com |

| Boundary Conditions | Periodic | Avoids edge effects in the simulation box | mdpi.com |

Computational Prediction of Reaction Mechanisms and Transition States

The computational prediction of reaction mechanisms and the identification of transition states are crucial for understanding chemical reactivity. schrodinger.com A transition state is a fleeting, high-energy configuration along the reaction coordinate that molecules must pass through to transform from reactants to products. mit.edu Its structure and energy determine the activation barrier and, consequently, the rate of the reaction. schrodinger.com

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating reaction mechanisms and calculating the properties of transition states with high accuracy. researchgate.net Automated tools, such as the AutoTS workflow, have been developed to streamline the process of finding transition states, requiring only the structures of the reactants and products as input. schrodinger.com More recently, machine learning models have emerged that can predict transition state structures in seconds, a significant speed-up compared to traditional quantum chemistry techniques. mit.educhemrxiv.org These models can achieve high accuracy, with mean absolute errors for barrier prediction as low as 0.32 kcal/mol. chemrxiv.org

A detailed analysis of a reaction mechanism can be achieved using the Unified Reaction Valley Approach (URVA), which partitions the reaction path into distinct phases. smu.edu This method analyzes the reaction path curvature to identify chemically relevant events such as reactant preparation, bond cleavage/formation during the transition state phase, and product adjustment. smu.edu For example, a computational analysis of the isomerization of vinylcyclopropane (B126155) to cyclopentene, a reaction analogous in ring structure, would dissect the mechanism into phases of electron spin decoupling, bond equalization, and spin recoupling to form the new structure. smu.edu

Table 2: Example of Reaction Energetics Calculated for Isomerization This data is based on a computational study of a related reaction to illustrate the typical outputs of such predictions.

| Parameter | Value | Method | Reference |

| Reaction | Vinylcyclopropane → Cyclopentene | - | smu.edu |

| Activation Barrier | 31.3 kcal/mol | B3LYP/6-311G(d,p) | smu.edu |

| Reaction Energy | -1.4 kcal/mol | B3LYP/6-311G(d,p) | smu.edu |

| Mechanism Type | Three-phase mechanism | URVA | smu.edu |

For reactions involving this compound, such as Diels-Alder cycloadditions, computational models can predict whether the reaction proceeds through a concerted (one-step) or stepwise mechanism. DFT studies on similar reactions have shown that cycloadditions often occur via an asynchronous concerted transition state. researchgate.net These calculations also determine the activation energies for different stereochemical pathways (e.g., endo vs. exo), predicting the kinetically favored product. researchgate.net

Structure-Reactivity Relationships Derived from Computational Models

Computational models are instrumental in establishing quantitative structure-reactivity relationships (QSRR), which explain how a molecule's structural features influence its chemical reactivity. researchgate.net By systematically modifying a base structure, such as by adding different substituent groups to the phenyl ring of this compound, and calculating the effect on reaction rates or activation energies, a predictive model can be built. researchgate.netresearchgate.net

In the study of reactions like the Hantzsch synthesis of 4-(substituted phenyl)-1,4-dihydropyridines, a strong correlation was found between the reaction rate constant (k) and the electronic properties of the substituents on the phenyl ring. researchgate.net These relationships are often expressed using the Hammett equation (or its extensions), which correlates the logarithm of the rate constant (log k) with substituent constants like σ, σ+, σI, and σR. researchgate.net A positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups, while a negative value signifies acceleration by electron-donating groups. researchgate.net

For instance, in the Hantzsch synthesis, it was found that para-electron-withdrawing groups on the phenyl ring could increase the reaction rate by a factor of four, while electron-donating groups could decrease it by nearly ninefold. researchgate.net This sensitivity is attributed to the substituent's influence on the stability of the transition state in the rate-determining step. researchgate.net

Similar principles apply to the Diels-Alder reactions of substituted cyclobutenones. Computational studies have shown that the nature of the substituent significantly impacts both the activation barrier and the stability of the resulting products. researchgate.net In these reactions, the order of activation barriers was found to be CN < OH < Cl < CH3, demonstrating a clear electronic effect on reactivity. researchgate.net For this compound, computational models could similarly predict how substituents on the phenyl ring would influence its reactivity in cycloaddition reactions, guiding synthetic efforts toward desired products.

Table 3: Correlation of Substituent Effects on Reaction Rate This table is based on findings for 4-(substituted phenyl)-1,4-dihydropyridines, illustrating the principles of structure-reactivity relationships.

| Substituent (X) on Phenyl Ring | Type | ΔG‡ (kJ mol⁻¹) | Relative Rate | Reference |

| -NO₂ | Electron-withdrawing | 69.58 | Faster | researchgate.net |

| -H | Unsubstituted | 72.74 | Reference | researchgate.net |

| -OCH₃ | Electron-donating | 76.63 | Slower | researchgate.net |

These models provide powerful predictive capabilities, allowing chemists to understand and control reaction outcomes by rationally modifying molecular structures. schrodinger.comresearchgate.net

Applications and Advanced Materials Research Utilizing 4 Phenylcyclopentene

4-Phenylcyclopentene as a Monomer in Polymer Chemistry

This compound has emerged as a significant monomer in polymer chemistry, primarily through ring-opening metathesis polymerization (ROMP). acs.orgnih.gov This method allows for the synthesis of polymers with precisely controlled microstructures, which is often challenging to achieve with traditional polymerization techniques. acs.orgresearchgate.net The use of this compound as a monomer offers a pathway to novel materials with tailored properties for a range of specialized applications. acs.orgnih.gov

The polymerization of this compound is thermodynamically influenced, with lower temperatures favoring high molar mass and high conversion rates. nih.govgoogle.com For instance, neat polymerization using a Hoveyda-Grubbs second-generation catalyst at -15°C can achieve 81% conversion, yielding poly(this compound) (P4PCP) with a number average molar mass of 151 kg/mol . nih.govresearchgate.net

Synthesis of Precision Polymers and Copolymers Incorporating this compound Units (e.g., styrenic rubber analogs, ethylene-styrene copolymers)

The ROMP of this compound is a key method for producing precision polymers. acs.orgresearchgate.net Subsequent hydrogenation of the resulting poly(this compound) (P4PCP) yields a precision ethylene-styrene (ES) like copolymer, denoted as H₂-P4PCP. acs.org This copolymer possesses a unique microstructure with a phenyl branch located at every fifth carbon atom along the polyethylene (B3416737) backbone. acs.orgnih.gov This precise arrangement corresponds to a perfectly alternating trimethylene-styrene sequence with a styrene (B11656) content of 71.2% by weight, a structure that is not attainable through conventional copolymerization methods. nih.gov

Both P4PCP and H₂-P4PCP are amorphous, rubbery materials. acs.org They exhibit nearly identical glass transition temperatures (Tg) of approximately 17 ± 2 °C, which is just below room temperature, making them suitable for applications such as sound and vibration damping. acs.org The precise placement of the phenyl groups in H₂-P4PCP leads to more consistent properties compared to statistically random ethylene-styrene copolymers of similar composition. acs.org

| Polymerization Condition | Monomer | Catalyst | Temperature (°C) | Conversion (%) | Mn ( kg/mol ) | Đ |

| Neat | This compound | Hoveyda-Grubbs 2nd Gen | -15 | 81 | 151 | 1.77 |

| Neat | This compound | Hoveyda-Grubbs 2nd Gen | -15 | ~80 | ~100 | 1.6-1.67 |

Table 1: Polymerization of this compound. Data sourced from multiple experiments. nih.govgoogle.com

Investigation of Polymer Microstructure and Chain Conformation

The microstructure of polymers derived from this compound is a critical determinant of their physical properties. The precise five-carbon spacing of the phenyl branches in H₂-P4PCP, achieved through ROMP and hydrogenation, results in an amorphous polymer. acs.org This is a significant distinction from other precision polyolefins where different branch spacing can lead to semi-crystalline materials. acs.org

| Polymer | Phenyl Branch Spacing | Crystallinity | Glass Transition Temperature (Tg) |

| H₂-P4PCP | Every 5th carbon | Amorphous | 17 ± 2 °C |

| P4PCP | Every 5th carbon | Amorphous | 17 ± 2 °C |

Table 2: Properties of Polymers Derived from this compound. acs.orgnih.gov

Development of Sulfonated Polypentenamers for Proton Exchange Membranes (PEMs) and Ion Transport

Sulfonated aromatic polymers are of great interest for applications such as proton exchange membranes (PEMs) in fuel cells due to their good stability and lower cost compared to industry-standard perfluorinated sulfonic acid polymers. digitellinc.com By sulfonating the phenyl groups of the hydrogenated poly(this compound) (H₂-P4PCP), a precision polyelectrolyte is created. acs.orgdigitellinc.com This material, with a sulfonic acid group on every fifth carbon, is an analog to the widely used polystyrene sulfonate (PSS). digitellinc.com

A significant advantage of this sulfonated polypentenamer is its processability. Even with a high degree of sulfonation (~95%), the material has a glass transition temperature (Tg) of around 109°C, which is well below its decomposition temperature. digitellinc.comresearchgate.net This allows for thermal molding, a feature not typically possible with highly sulfonated polystyrene, which often degrades before it can be thermally processed. digitellinc.com

These precise, sulfonated polymers form self-assembled, percolating ionic aggregates within the glassy polymer matrix. acs.orgresearchgate.net This structure facilitates the movement of ions, a critical function for PEMs. acs.orgresearchgate.net Studies have shown that these materials exhibit decoupled ion transport, where the cations move more freely than the polymer backbone, leading to efficient ion conduction. researchgate.netacs.org The ionic conductivity of these materials shows Arrhenius behavior, reaching values of 10⁻⁷ to 10⁻⁶ S/cm at 180 °C. researchgate.netacs.org The precise spacing of the ionic groups allows for detailed studies of structure-property relationships in ion-containing polymers. digitellinc.com

Role of this compound in the Synthesis of Complex Organic Molecules

Beyond its use in polymer science, this compound also serves as a valuable building block in the synthesis of complex organic molecules. Its specific chemical structure allows it to be used as an intermediate or a foundational scaffold for constructing more intricate molecular architectures.

Intermediate in Natural Product Synthesis

The cyclopentene (B43876) ring system is a common structural motif in a variety of natural products. The vinylcyclopropane-to-cyclopentene rearrangement is a known reaction in organic synthesis, and studies have investigated the thermal isomerization of compounds like trans-1-ethenyl-2-phenylcyclopropane to this compound. researchgate.net This type of rearrangement highlights a synthetic pathway to access the this compound structure, which can then be further elaborated into more complex natural product frameworks. While direct examples of this compound being a key intermediate in the total synthesis of a specific natural product are not extensively detailed in the provided context, its potential is underscored by the prevalence of the cyclopentene core and the synthetic strategies developed to form it. researchgate.netnih.govrsc.orgsioc-journal.cn

Building Block for Advanced Organic Scaffolds

The chemical reactivity of this compound makes it a useful building block for creating advanced organic scaffolds. The double bond in the cyclopentene ring can undergo various chemical transformations, and the phenyl group can be modified or used to influence the stereochemistry of reactions. For instance, the synthesis of cyclic β-silylalkenyl triflates can proceed through a cationic cyclization of enyne derivatives, forming a cyclic intermediate that can be trapped. researchgate.net While not directly involving this compound, this illustrates the type of chemistry that can be applied to cyclic alkenes to build more complex structures. The presence of the phenyl group on the cyclopentene ring can direct or participate in such transformations, leading to the construction of unique and complex molecular scaffolds with potential applications in materials science and medicinal chemistry.

Phenylcyclopentene Derivatives in Advanced Functional Materials

The exploration of novel molecular scaffolds is a cornerstone of materials science, driving the development of advanced functional materials with tailored properties. While the this compound structure, combining a rigid phenyl group with a non-aromatic cyclopentene ring, presents an interesting molecular framework, its application in the fields of liquid crystals and optoelectronics is not yet established in scientific literature. Research has largely focused on other molecular systems that possess inherent properties more readily suited for these applications. The following sections will discuss the fundamental principles of these fields and the theoretical potential, or limitations, of incorporating a phenylcyclopentene scaffold.

Development of Liquid Crystalline Materials

Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals. tcichemicals.com Molecules that form liquid crystal phases (mesogens) typically have anisotropic, or shape-dependent, structures, such as the rod-like (calamitic) or disc-like (discotic) shapes. tcichemicals.com The formation of these phases, such as the nematic and smectic phases, is driven by the molecular structure, which generally consists of a rigid core and flexible terminal chains. medcraveebooks.com

A thorough review of existing literature does not show evidence of this compound or its derivatives being utilized as the core mesogenic unit in the synthesis of liquid crystalline materials. The development of liquid crystal polymers (LCPs) and low-molar-mass liquid crystals typically employs fully aromatic and conjugated core structures to provide the necessary rigidity and intermolecular interactions that facilitate the formation of mesophases. medcraveebooks.comwikipedia.org The presence of the flexible, non-planar cyclopentene ring in this compound disrupts the planarity and extended conjugation that is characteristic of many calamitic mesogens.

For a molecule to exhibit liquid crystalline behavior, it generally requires a specific balance of structural features, as detailed in the table below.

| Structural Feature | Role in Liquid Crystal Formation | Common Chemical Moieties |

|---|---|---|

| Rigid Core | Provides structural anisotropy and promotes orientational order. | Biphenyl, Phenyl Benzoate, Azobenzene, Schiff Bases nih.govresearchgate.net |

| Flexible Terminal Chains | Lowers the melting point and influences the type of mesophase formed. | Alkyl chains, Alkyloxy chains researchgate.net |

| Linking Groups | Connects rigid units to maintain linearity and influence polarity. | -COO- (Ester), -CH=N- (Imine), -N=N- (Azo) nih.gov |

| Lateral Substituents | Modifies molecular packing, melting point, and phase stability. | Halogens (e.g., Fluoro), Cyano groups biointerfaceresearch.com |

Theoretically, one could envision modifying the this compound structure to induce mesomorphic behavior. This would likely involve polymerization through the cyclopentene double bond via ring-opening metathesis polymerization to form a polymer backbone, as has been demonstrated for poly(this compound). researchgate.net However, for this resulting polymer to act as a side-chain liquid crystal polymer (SCLCP), mesogenic units would need to be attached, rather than relying on the phenylcyclopentene moiety itself to form the mesophase. mdpi.comopenaccessjournals.commdpi.com

Optoelectronic Applications of Phenylcyclopentene Scaffolds

Optoelectronic materials and devices are based on the interaction of light and electricity, finding use in applications like light-emitting diodes (LEDs), solar cells, and photodetectors. mdpi.comsciencesconf.orgfrontiersin.org The performance of organic optoelectronic materials is intrinsically linked to their molecular structure, which governs their photophysical properties such as light absorption and emission. mdpi.com A molecular "scaffold" in this context refers to a core structural unit that can be chemically modified to tune these properties. chemrxiv.orgrsc.org

Currently, there is no published research detailing the use of this compound as a primary scaffold for optoelectronic applications. The scaffolds typically used in organic electronics are rich in π-conjugated systems, which facilitate electron delocalization, charge transport, and control of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.commdpi.com The this compound molecule itself has limited conjugation, confined to the phenyl ring, which is electronically decoupled from the non-aromatic cyclopentene ring. This inherent structural feature makes it less suitable as a primary chromophore or charge-transporting material compared to established scaffolds.

Key photophysical properties required for optoelectronic materials are summarized below.

| Property | Description | Relevance to Optoelectronics |

|---|---|---|

| Absorption Spectrum | The range of light wavelengths a molecule can absorb. | Crucial for photovoltaics and photodetectors to capture sunlight. researchgate.net |

| Emission Spectrum | The range of light wavelengths a molecule emits after excitation. | Determines the color of light from an OLED. beilstein-journals.org |

| Fluorescence Quantum Yield (ΦF) | The efficiency of the emission process (photons emitted per photon absorbed). | High quantum yield is desired for bright and efficient LEDs. researchgate.net |

| HOMO/LUMO Energy Levels | Energy of the highest and lowest molecular orbitals. | Governs charge injection/extraction and the open-circuit voltage in solar cells. beilstein-journals.org |